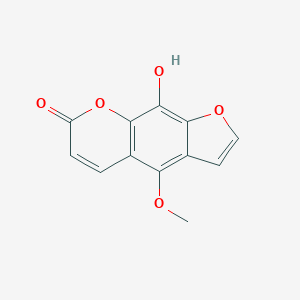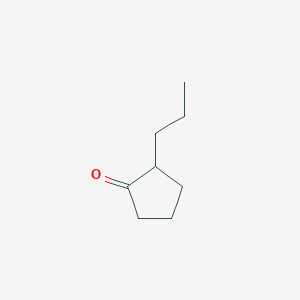
2-Propylcyclopentanone
Vue d'ensemble
Description
Synthesis Analysis
Cyclopentanones can be synthesized through various methods, including acid-catalyzed ring expansion of isopropenylcyclobutanols, which is demonstrated by the synthesis of 2,2-dimethyl cyclopentanones. This method provides access to a family of sesquiterpenes, showcasing the versatility of cyclopentanone derivatives in synthetic organic chemistry (Bernard et al., 2005).
Molecular Structure Analysis
The molecular structure of cyclopentanone derivatives, such as 1,3-dibenzylcyclobutane-2,4-bis(2′-spiro-(5′-p-chloro)-benzylcyclopentanone), has been elucidated through photo-induced solid-state reactions, highlighting the capability of these compounds to undergo transformations while maintaining crystal integrity. Such studies provide insights into the molecular arrangements and structural stability of cyclopentanone derivatives (Jones & Theocharis, 1984).
Chemical Reactions and Properties
Cyclopentanone derivatives participate in a variety of chemical reactions, including photocycloaddition and cycloaddition reactions. These reactions expand the utility of cyclopentanones in synthetic chemistry, enabling the construction of complex molecular architectures. Notably, methylenecyclopentanones have been synthesized through nickel-catalyzed [3+1+1] cycloaddition reactions, showcasing the reactivity of cyclopentanone systems (Kamikawa et al., 2006).
Physical Properties Analysis
The physical properties of cyclopentanone derivatives, such as melting points, boiling points, and solubility, are closely tied to their molecular structure. The crystal and molecular structures of these compounds, determined through X-ray crystallography, provide valuable information on their solid-state properties and potential applications in materials science.
Chemical Properties Analysis
The chemical properties of cyclopentanones, including their reactivity, stability, and functional group transformations, are central to their application in synthesis. The ability of cyclopentanone derivatives to undergo various chemical reactions, including photolysis and carbonyl reduction, underscores their versatility as synthetic intermediates (Frey & Vinall, 1970).
Applications De Recherche Scientifique
Ion Structure Characterization : A study by Hass et al. (1976) used ion cyclotron resonance and other techniques to characterize the ion structure of alkylcyclopentanone ions, including those derived from 2-ethyl-5-propylcyclopentanone. This research is significant for understanding the structural properties of similar cyclopentanone compounds like 2-Propylcyclopentanone in gaseous ion states (Hass et al., 1976).
Hepatoprotective Properties : Zhang et al. (2013) investigated the protective abilities of 2-acetylcyclopentanone (2-ACP), a related compound, in a mouse model of acetaminophen hepatotoxicity. This suggests potential therapeutic applications of cyclopentanone derivatives in treating drug-induced liver injuries (Zhang et al., 2013).
MDR Reversal and Cytotoxicity : A study by Das et al. (2007) found that various alicyclic and acyclic compounds containing cyclopentanone structures showed potent multidrug resistance (MDR) reversal properties and selective toxicity to malignant cells. This highlights the potential of cyclopentanone compounds in cancer therapy (Das et al., 2007).
Neuroendocrine Changes in Women : A review by Reynolds et al. (2007) on valproic acid (2-n-propylpentanoic acid, VPA), a related compound, discusses its effects on reproductive and metabolic function in women. This study is relevant for understanding the broader physiological impacts of cyclopentanone derivatives (Reynolds et al., 2007).
Synthesis of Organic Compounds : Wrobel and Cook (1980) discussed the use of cyclopentane-1,2-dione as a synthetic intermediate in preparing various organic compounds, indicating the importance of cyclopentanone derivatives in organic synthesis (Wrobel & Cook, 1980).
Propriétés
IUPAC Name |
2-propylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUCFFRQJFQQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333782 | |
| Record name | 2-propylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylcyclopentanone | |
CAS RN |
1193-70-0 | |
| Record name | 2-propylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

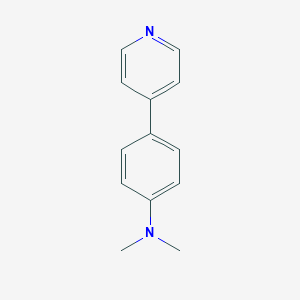
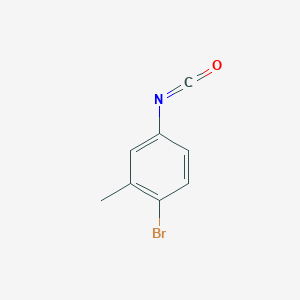
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
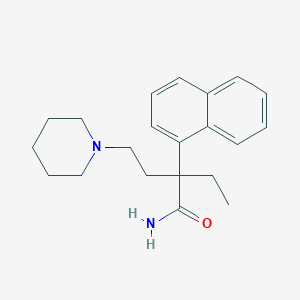


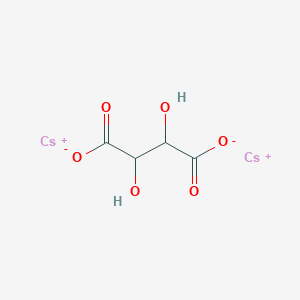

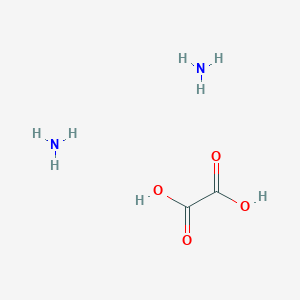
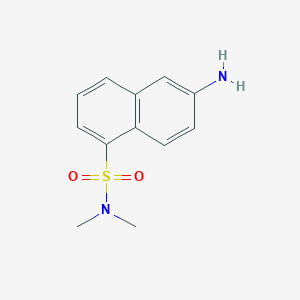
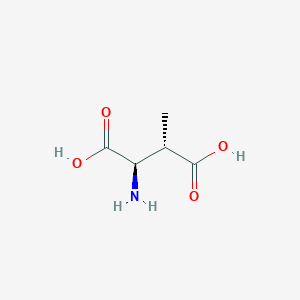
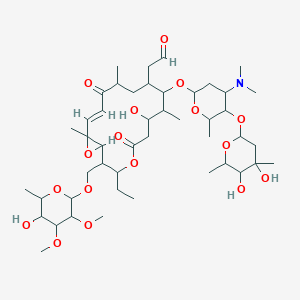
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)
